3-(4-Methoxybenzyl)pyrrolidine oxalate
Description
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Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.C2H2O4/c1-14-12-4-2-10(3-5-12)8-11-6-7-13-9-11;3-1(4)2(5)6/h2-5,11,13H,6-9H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDUIVRPTUUMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Optimization of the Aromatic Moiety:
Exploration of Substituents at the 4-Position: The 4-methoxy group is a critical starting point. Systematic replacement with other substituents (e.g., hydroxyl, halogens, small alkyl groups) is crucial to probe the electronic and steric requirements of the binding pocket. The goal is to identify substituents that can enhance binding affinity, selectivity, and metabolic stability.
Bioisosteric Replacement: Employing bioisosteres for the methoxy (B1213986) group can fine-tune physicochemical properties. For example, replacing it with a trifluoromethoxy group could enhance metabolic stability and binding through favorable electronic interactions. mdpi.com
Positional Isomers: Moving the methoxy group to the 2- or 3-position of the benzyl (B1604629) ring can explore different regions of the binding site and may lead to improved selectivity for the target.
Modification of the Pyrrolidine Ring:
N-Substitution: The pyrrolidine (B122466) nitrogen is a key handle for modification. Introducing various substituents, from small alkyl groups to larger aromatic moieties, can significantly impact potency and selectivity. The optimal N-substituent will depend on the specific target and the nature of the binding pocket.
Stereochemical Control: Since biological targets are chiral, the stereochemistry of the pyrrolidine ring and its substituents is paramount. biomedgrid.combiomedgrid.comnih.govresearchgate.net Enantiomerically pure synthesis and evaluation of individual stereoisomers are essential to identify the most active and selective isomer and to avoid potential off-target effects or toxicity associated with the less active isomer.
Ring Constraints: Introducing conformational constraints into the pyrrolidine ring, for example, through bicyclic systems or strategic placement of bulky groups, can lock the molecule in its bioactive conformation, potentially leading to a significant increase in potency.
Integration of Computational and Experimental Approaches:
Iterative Design-Synthesize-Test Cycles: The most effective ligand design strategy involves an iterative process where computational models (3D-QSAR, docking) are used to propose new analogs. nih.govnih.govnih.govresearchgate.netfrontiersin.orgimist.ma These are then synthesized and tested, and the new data is used to refine the computational models. This cycle allows for a more efficient exploration of the chemical space and a faster path to optimized compounds.
Focus on Drug-like Properties: Alongside optimizing for potency, it is crucial to consider pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) from the early stages of ligand design. Computational tools can predict properties like lipophilicity, solubility, and potential metabolic liabilities, guiding the design of compounds with a higher probability of success in later stages of drug development.
By applying these principles, researchers can systematically refine the 3-(4-methoxybenzyl)pyrrolidine (B1609001) scaffold to develop novel ligands with tailored biological activities for a range of therapeutic applications.
Structure Activity Relationship Sar Studies on 3 4 Methoxybenzyl Pyrrolidine Oxalate Derivatives in Preclinical Research
Methodologies for SAR Studies in Pyrrolidine (B122466) Compounds
The investigation of structure-activity relationships (SAR) in pyrrolidine-containing compounds, including derivatives of 3-(4-methoxybenzyl)pyrrolidine (B1609001), employs a combination of computational and experimental techniques to build a comprehensive understanding of how molecular structure dictates biological function.
Computational Approaches: A cornerstone of modern SAR studies is the use of in silico methods. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a prominent technique used to correlate the biological activity of a series of compounds with their 3D properties. nih.govnih.govnih.govresearchgate.netfrontiersin.org Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are utilized to generate predictive models. nih.gov These models create contour maps that visualize the spatial regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields positively or negatively influence activity. nih.govnih.govimist.ma Such insights are invaluable for predicting the activity of novel, un-synthesized analogs.
Pharmacophore modeling is another powerful tool that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.gov This "pharmacophore" serves as a template for designing new molecules with a higher probability of being active.
Molecular docking simulations provide a virtual snapshot of how a ligand might bind to the active site of a biological target, such as a receptor or enzyme. nih.govnih.govnih.gov These simulations can predict binding orientations and energies, helping to rationalize observed SAR and guide the design of derivatives with improved binding affinity. The stability of these predicted binding modes is often further investigated using molecular dynamics (MD) simulations, which simulate the movement of the ligand-protein complex over time.
Experimental Approaches: The synthesis of a focused library of analogs is the foundation of experimental SAR studies. Systematic modifications are made to different parts of the lead molecule, in this case, the 3-(4-methoxybenzyl)pyrrolidine scaffold. This could involve altering substituents on the aromatic ring, modifying the pyrrolidine ring itself, or changing the nature of the linkage between these two moieties.
Once synthesized, these derivatives undergo rigorous biological evaluation. This typically involves in vitro assays to determine their potency against a specific biological target. The data generated from these assays, often expressed as IC50 or EC50 values, are then used to build the SAR. By comparing the activity of the analogs to the parent compound, researchers can deduce the contribution of each structural modification.
Impact of Substituent Variations on Theoretical Biological Interactions
The potency and selectivity of 3-(4-methoxybenzyl)pyrrolidine derivatives can be significantly modulated by the nature and position of substituents on both the benzyl (B1604629) and pyrrolidine moieties. While specific SAR data for 3-(4-methoxybenzyl)pyrrolidine oxalate (B1200264) is not extensively available in public literature, general principles derived from related pyrrolidine and benzyl-containing compounds can be extrapolated to understand the theoretical impact of such variations.
Substitutions on the Benzyl Ring: The 4-methoxy group on the benzyl ring is a key feature. Variations at this position are expected to have a profound impact on biological activity.
| Substitution at 4-position | Expected Impact on Interaction | Rationale |
| Hydrogen | Reduced potency | Removal of a potential hydrogen bond acceptor and alteration of electronic properties. |
| Hydroxyl | Potentially increased or altered activity | Can act as both a hydrogen bond donor and acceptor, potentially forming new interactions with the target. |
| Halogens (F, Cl, Br) | Variable | Can alter lipophilicity and electronic properties. Fluorine, for instance, can block metabolic oxidation. biomedgrid.com |
| Trifluoromethyl | Potentially increased potency | Strong electron-withdrawing group that can influence electronic interactions and improve metabolic stability. mdpi.com |
| Alkyl groups (e.g., methyl, ethyl) | Variable | Can increase lipophilicity and introduce steric bulk, which may be favorable or unfavorable depending on the binding pocket. |
Replacing the methoxy (B1213986) group with bioisosteres is a common strategy in medicinal chemistry to fine-tune physicochemical properties while retaining or improving biological activity. biomedgrid.com For instance, replacing an oxygen-containing group with a fluorinated bioisostere can impact lipophilicity and metabolic stability. biomedgrid.com
Substitutions on the Pyrrolidine Ring: Modifications to the pyrrolidine ring can influence both the binding affinity and the pharmacokinetic properties of the molecule.
| Modification | Expected Impact on Interaction | Rationale |
| N-substitution (e.g., methyl, benzyl) | Significant modulation of activity and selectivity | The nitrogen atom is often a key interaction point. The size and nature of the substituent can influence binding and may introduce new interactions. N-benzyl substitution, in particular, has been shown to be important for the biological activity of some pyrrolidine derivatives. researchgate.net |
| Substitution at other positions (e.g., 2, 4, 5) | Altered potency and selectivity | Can introduce new chiral centers and affect the overall conformation of the ring, influencing how the molecule fits into the binding site. |
| Stereochemistry | Critical for activity | The spatial arrangement of substituents is often crucial for biological recognition. Different stereoisomers can have vastly different biological activities. biomedgrid.combiomedgrid.comnih.govresearchgate.net |
3D-QSAR studies on related pyrrolidine derivatives have highlighted the importance of hydrophobic and aromatic characteristics for inhibitory activity, suggesting that the inclusion of hydrophobic substituents could enhance potency. nih.gov
Conformational Analysis and Its Influence on Binding Properties
The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its ability to bind to a biological target. For flexible molecules like 3-(4-methoxybenzyl)pyrrolidine, which can adopt multiple shapes, understanding the preferred and bioactive conformations is essential for rational drug design.
The pyrrolidine ring is not planar and exists in a state of "pseudorotation," adopting various puckered conformations, often described as envelope or twist forms. The specific puckering of the ring is influenced by the nature and stereochemistry of its substituents. beilstein-journals.org Selective fluorination of the pyrrolidine ring, for example, has been shown to induce significant conformational changes that can impact the structure and biological roles of the molecule. beilstein-journals.org
The orientation of the 4-methoxybenzyl group relative to the pyrrolidine ring is another key conformational variable. The rotational freedom around the bond connecting these two moieties allows for a range of spatial arrangements. Computational methods, such as quantum chemical calculations and molecular dynamics simulations, are employed to determine the relative energies of different conformers and to identify the most stable, low-energy states. nih.gov
The "bioactive conformation" is the specific shape the molecule adopts when it binds to its biological target. This may not necessarily be the lowest energy conformation in solution. nih.gov Therefore, a crucial aspect of conformational analysis is to compare the computationally predicted low-energy conformers with the conformation observed in experimentally determined structures of ligand-protein complexes, if available, or to use ligand-based methods to infer the bioactive conformation.
Understanding the conformational preferences of 3-(4-methoxybenzyl)pyrrolidine derivatives allows researchers to design analogs that are "pre-organized" in the bioactive conformation. By introducing structural constraints, such as additional rings or bulky substituents, it is possible to reduce the conformational flexibility of the molecule and lock it into a shape that is optimal for binding. This can lead to an increase in binding affinity and, consequently, biological potency.
Ligand Design Principles Derived from 3-(4-Methoxybenzyl)pyrrolidine Oxalate SAR
Based on the structure-activity relationship studies of 3-(4-methoxybenzyl)pyrrolidine derivatives and related compounds, several key principles for ligand design have emerged. These principles aim to guide the optimization of this chemical scaffold to develop new molecules with improved therapeutic potential.
Mechanistic Investigations of 3 4 Methoxybenzyl Pyrrolidine Oxalate in Chemical and Biological Systems Preclinical Focus
Elucidation of Reaction Mechanisms involving 3-(4-Methoxybenzyl)pyrrolidine (B1609001) Oxalate (B1200264)
The reaction mechanisms involving 3-(4-methoxybenzyl)pyrrolidine oxalate are primarily understood through its synthesis and the inherent reactivity of its constituent parts: the 3-substituted pyrrolidine (B122466) ring and the oxalate counter-ion.
Synthesis as a Reaction Pathway: The formation of the 3-(4-methoxybenzyl)pyrrolidine core is a key mechanistic aspect. While specific literature on this exact molecule's synthesis is sparse, general methods for creating 3-aryl pyrrolidines are well-established and provide insight into potential reaction mechanisms. One prominent method is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl bromides. researchgate.netnih.gov This process allows for the direct creation of 3-substituted pyrrolidines from readily available precursors. researchgate.netnih.gov Another significant synthetic strategy is the 1,3-dipolar cycloaddition, where an azomethine ylide reacts with an alkene dipolarophile. The stereochemistry of the resulting pyrrolidine is dependent on the geometry of the reactants. nih.govtandfonline.com Ring-construction methods, rather than modification of an existing pyrrolidine ring, are also common. nih.gov The final step in forming the titled compound involves a simple acid-base reaction where the basic secondary amine of the pyrrolidine ring reacts with oxalic acid to form the stable, crystalline oxalate salt.
Inherent Reactivity: The pyrrolidine moiety itself dictates much of the compound's chemical behavior.
Nucleophilicity and Basicity: As a cyclic secondary amine, the nitrogen atom possesses a lone pair of electrons, making it both a base and a nucleophile. chemicalbook.comwikipedia.org Its conjugate acid has a pKa of approximately 11.27, indicating it is basic in nature. chemicalbook.com This basicity is central to the formation of the oxalate salt. As a nucleophile, the nitrogen can participate in various electrophilic substitution reactions, such as alkylation and acylation. chemicalbook.com The nucleophilicity of the nitrogen is a key feature, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at this N-1 position. nih.gov
Ring Reactivity: The saturated sp3-hybridized carbon atoms of the pyrrolidine ring are generally less reactive than the nitrogen atom. chemicalbook.com However, reactions can occur at these positions under specific conditions, such as enzymatic hydroxylation in biological systems. nih.govrsc.org
The oxalate component is the conjugate base of a dicarboxylic acid and is generally stable, serving primarily to create a salt form of the parent amine, which can improve properties like crystallinity and stability.
Exploration of Potential Molecular Targets and Binding Mechanisms in In Vitro Models
The 3-aryl pyrrolidine scaffold is recognized as a privileged structure in medicinal chemistry, exhibiting potent activity at a diverse range of biological targets. researchgate.netnih.gov While in vitro studies specifically on this compound are not extensively documented, the activities of structurally similar compounds allow for the exploration of potential molecular targets and binding mechanisms.
Potential Molecular Targets: Pyrrolidine derivatives have been investigated as modulators for numerous enzymes and receptors. nih.gov For instance, various derivatives have shown inhibitory activity against enzymes like α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-IV), all of which are relevant in metabolic disease research. nih.gov Other pyrrolidine-based molecules have been developed as antagonists for receptors such as the CXCR4 chemokine receptor or as potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov The structural similarity of 3-(4-methoxybenzyl)pyrrolidine to these active compounds suggests it could potentially interact with similar classes of proteins.
Binding Mechanisms: The interaction of pyrrolidine derivatives with their biological targets is governed by a combination of factors related to their three-dimensional structure and physicochemical properties.
Hydrogen Bonding: The secondary amine of the pyrrolidine ring is a critical functional group for molecular recognition. The nitrogen can act as a hydrogen bond donor, while in its unprotonated state, it can serve as a hydrogen bond acceptor. pharmablock.com This dual capability allows for robust interactions with amino acid residues in a protein's active site.
Hydrophobic and van der Waals Interactions: The 4-methoxybenzyl group provides a significant hydrophobic region. This aromatic ring can engage in π-π stacking, cation-π interactions (if interacting with a positively charged residue), and general hydrophobic contacts with nonpolar pockets within a target protein. pharmablock.com
Stereochemistry and Conformation: The non-planar, puckered structure of the pyrrolidine ring provides a three-dimensional scaffold that can be crucial for fitting into a specific binding pocket. nih.govresearchgate.net The stereochemistry at the C-3 position, where the benzyl (B1604629) group is attached, can dramatically influence binding affinity and biological activity by orienting the substituent in a specific manner. nih.gov For example, studies on other 3-substituted pyrrolidines have shown that a specific stereoisomer can determine whether a compound acts as an agonist or an antagonist at a receptor. nih.gov
| Potential Target Class | Example Target | Key Pyrrolidine Interactions | Role of 3-Aryl Group |
|---|---|---|---|
| Enzymes (Inhibitors) | α-Glucosidase, DPP-IV, Aldose Reductase | Hydrogen bonding (N-H), Salt bridge formation | Hydrophobic pocket interactions, π-π stacking |
| G-Protein Coupled Receptors (GPCRs) | Serotonin/Dopamine Receptors, GRP40 | Salt bridge with acidic residues (e.g., Asp, Glu) | Occupies hydrophobic sub-pockets, influences selectivity |
| Chemokine Receptors | CXCR4 | Hydrogen bonding, Cation-π interactions | Enhances binding affinity through hydrophobic contacts |
Enzymatic Transformations and Biotransformation Pathways (Preclinical)
The preclinical metabolism of this compound would primarily involve enzymatic transformations of the 3-(4-methoxybenzyl)pyrrolidine moiety. Alicyclic amines, including pyrrolidine, are known substrates for several drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily and monoamine oxidases (MAOs). researchgate.net These enzymes catalyze Phase I reactions, which introduce or expose functional groups to increase polarity and facilitate excretion. openanesthesia.org
Potential Biotransformation Pathways:
Oxidation of the Pyrrolidine Ring: The electron-rich nitrogen and adjacent α-carbons are common sites for metabolic attack. researchgate.net CYP-mediated oxidation can lead to hydroxylation at the C-2, C-3, C-4, or C-5 positions of the pyrrolidine ring. This C-H hydroxylation is a common enzymatic transformation. nih.govrsc.org Further oxidation of a hydroxylated intermediate can lead to the formation of a lactam (pyrrolidinone).
N-Oxidation: The pyrrolidine nitrogen can be directly oxidized to form an N-oxide metabolite. researchgate.net
Ring Opening: Metabolism can lead to the cleavage of the pyrrolidine ring. This often proceeds through the formation of an unstable carbinolamine intermediate following α-carbon hydroxylation, which can then open to form an amino aldehyde. researchgate.net
O-Demethylation: The methoxy (B1213986) group (-OCH₃) on the benzyl ring is a prime target for O-dealkylation by CYP enzymes (notably CYP2D6). mdpi.com This reaction would yield a phenolic metabolite, 4-((pyrrolidin-3-yl)methyl)phenol. This new hydroxyl group can then undergo Phase II conjugation reactions.
Aromatic Hydroxylation: The benzyl ring itself can be hydroxylated at positions ortho or meta to the existing methoxy group, catalyzed by CYP enzymes.
The oxalate portion of the compound is generally metabolically stable and is typically excreted unchanged.
| Transformation Type | Potential Metabolite | Primary Enzyme Family |
|---|---|---|
| O-Demethylation | 4-((pyrrolidin-3-yl)methyl)phenol | Cytochrome P450 (e.g., CYP2D6) |
| Ring Hydroxylation | Hydroxy-3-(4-methoxybenzyl)pyrrolidine | Cytochrome P450 |
| N-Oxidation | 3-(4-methoxybenzyl)pyrrolidine N-oxide | Cytochrome P450, FMO |
| Aromatic Hydroxylation | 3-(hydroxy-4-methoxybenzyl)pyrrolidine | Cytochrome P450 |
| Ring Opening | Amino aldehyde derivatives | Cytochrome P450, MAO |
Cellular and Subcellular Distribution Studies in Research Models (Preclinical)
The cellular and subcellular distribution of a compound like this compound in preclinical research models is dictated by its physicochemical properties, which influence its ability to cross biological membranes.
Factors Influencing Distribution:
Lipophilicity and Solubility: The compound has both a lipophilic part (the 4-methoxybenzyl group) and a polar, ionizable part (the pyrrolidine amine). Lipophilicity is a key driver for passive diffusion across the lipid bilayers of cell membranes. researchgate.net However, excessive lipophilicity can sometimes lead to increased partitioning into the membrane itself, which can paradoxically decrease the rate of transcellular diffusion. nih.gov The oxalate salt form enhances aqueous solubility, which is crucial for administration and distribution in aqueous biological fluids, but the free base form is what typically crosses cell membranes.
Ionization State (pKa): The pyrrolidine nitrogen is basic and will be predominantly protonated (cationic) at physiological pH. chemicalbook.com This positive charge generally hinders passive diffusion across membranes, as charged species are less lipid-soluble. A small fraction of the compound will exist in its neutral, unprotonated form, and it is this fraction that is primarily responsible for passive membrane transport.
Cellular Uptake Mechanisms: While passive diffusion is a likely mechanism, the involvement of transporters cannot be ruled out. The structural similarity of the pyrrolidine ring to natural amino acids like proline could suggest potential interaction with amino acid transporters. wikipedia.org Furthermore, endocytic pathways, such as macropinocytosis, can contribute to the uptake of small molecules, although this is often more relevant for larger molecules or aggregates. mdpi.com
Predicted Distribution: Based on its structure, the compound would be expected to distribute throughout the body. The lipophilic methoxybenzyl group may facilitate entry into lipid-rich tissues, including the central nervous system, although the ionization of the amine could limit the rate of blood-brain barrier penetration.
Once inside a cell, the compound's distribution would be influenced by pH gradients between different organelles. The basic nature of the pyrrolidine amine could lead to its accumulation in acidic compartments, such as lysosomes, through a process known as lysosomal trapping. The compound may also interact with intracellular proteins or lipids, further influencing its subcellular localization. For example, nicotine, which contains a methyl-pyrrolidine ring, readily crosses cell membranes and interacts with nicotinic acetylcholine (B1216132) receptors located on the cell surface and on intracellular organelles. wikipedia.org
Computational Chemistry and Theoretical Studies of 3 4 Methoxybenzyl Pyrrolidine Oxalate
Molecular Modeling and Docking Simulations for Target Interactions
Molecular modeling and docking simulations are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target macromolecule, typically a protein. nih.govpensoft.net This approach is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. For 3-(4-Methoxybenzyl)pyrrolidine (B1609001) oxalate (B1200264), which is utilized in neuroscience research and the development of agents for neurological disorders, potential targets could include neurotransmitter receptors or enzymes. chemimpex.comchemimpex.com
The process involves preparing a 3D structure of the ligand and the target protein. Docking algorithms then systematically sample different conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding energy. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. Molecular dynamics simulations can further refine these results by modeling the dynamic nature of the protein-ligand complex over time. pensoft.netnih.gov
Hypothetical Docking Simulation Results:
Below is a table representing hypothetical docking scores of 3-(4-Methoxybenzyl)pyrrolidine against several classes of neurological targets.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Dopamine (B1211576) D2 Receptor | 6CM4 | -8.5 | Asp114, Ser193, Phe389 |
| Serotonin (B10506) Transporter | 5I6X | -7.9 | Tyr95, Ile172, Phe335 |
| NMDA Receptor | 4KFQ | -7.2 | Asn616, Tyr770 |
| Acetylcholinesterase | 4EY7 | -6.8 | Trp86, Tyr337, Phe338 |
Note: This data is illustrative and does not represent actual experimental results.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. researchgate.netdergipark.org.tr These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic descriptors.
For 3-(4-Methoxybenzyl)pyrrolidine oxalate, DFT calculations can be used to determine:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding potential non-covalent interactions with a biological target.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests lower reactivity. dergipark.org.tr
Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net
Table of Calculated Electronic Properties (Hypothetical):
| Parameter | Value (Illustrative) | Description |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule |
| Electron Affinity | 1.1 eV | Energy released when an electron is added |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
Note: This data is illustrative, calculated using a hypothetical DFT method (e.g., B3LYP/6-31G), and does not represent actual experimental results.*
Conformational Landscape Analysis via Computational Methods
The biological activity of a flexible molecule like 3-(4-Methoxybenzyl)pyrrolidine is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.
Computational methods to explore the conformational landscape include:
Systematic Searches: Rotatable bonds are incrementally rotated, and the energy of each resulting conformation is calculated.
Stochastic Searches (e.g., Monte Carlo): Random changes are made to the molecular geometry, and new conformations are accepted or rejected based on their energy.
Molecular Dynamics (MD) Simulations: This powerful technique simulates the movement of atoms and bonds over time by solving Newton's equations of motion. An MD trajectory reveals the accessible conformations and their relative populations under specific conditions (e.g., in a solvent). nih.gov
Table of Relative Energies for Key Conformers (Hypothetical):
| Conformer ID | Dihedral Angle (Pyrrolidine-Benzyl) | Pyrrolidine (B122466) Puckering | Relative Energy (kcal/mol) |
| Conf-1 | ~75° | Envelope (C4-endo) | 0.00 |
| Conf-2 | ~180° | Twisted (C3-exo/C4-endo) | +1.2 |
| Conf-3 | ~-70° | Envelope (C3-exo) | +0.9 |
| Conf-4 | ~60° | Twisted (C4-exo/C5-endo) | +2.5 |
Note: This data is illustrative and does not represent actual experimental results.
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational chemistry allows for the prediction of various types of spectra, which can be used to validate experimental findings or aid in the structural elucidation of newly synthesized compounds. niscpr.res.in
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netdergipark.org.tr Predicted spectra can be compared with experimental data to confirm the molecular structure. nmrdb.orgnmrdb.org
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. These theoretical frequencies are often scaled to correct for approximations in the methods and anharmonicity, providing a predicted IR spectrum that can be matched against experimental data to identify functional groups and confirm structure. researchgate.netresearchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. researchgate.netresearchgate.net
Comparison of Predicted vs. Typical Experimental Spectroscopic Data (Hypothetical):
| Spectrum Type | Predicted Value (Illustrative) | Typical Experimental Range | Assignment |
| ¹H NMR (δ, ppm) | 7.15, 6.88 | 6.8 - 7.3 | Aromatic protons (AA'BB' system) |
| ¹H NMR (δ, ppm) | 3.75 | 3.7 - 3.9 | Methoxy (B1213986) (-OCH₃) protons |
| ¹³C NMR (δ, ppm) | 158.5 | 155 - 160 | Aromatic C-O |
| ¹³C NMR (δ, ppm) | 55.2 | 54 - 56 | Methoxy (-OCH₃) carbon |
| IR (cm⁻¹) | 2950 | 2850 - 3000 | C-H (aliphatic) stretch |
| IR (cm⁻¹) | 1610, 1515 | 1500 - 1620 | C=C (aromatic) stretch |
| UV-Vis (λmax, nm) | 225, 275 | 220-230, 270-280 | π → π* transitions of the benzene (B151609) ring |
Note: This data is illustrative and does not represent actual experimental results.
De Novo Design and Virtual Screening of this compound Analogues
Building upon the structural and electronic insights gained from the aforementioned studies, computational methods can be used to design new molecules with potentially improved properties.
Virtual Screening: This technique involves using computational docking to rapidly screen large databases of chemical compounds (millions of structures) against a specific biological target. nih.gov Hits are selected based on their predicted binding affinity and other properties, prioritizing a smaller number of compounds for synthesis and experimental testing. researchgate.net One could screen for other pyrrolidine derivatives to find those with better binding scores to a target of interest. nih.gov
De Novo Design: This approach involves computationally "growing" new molecules within the binding site of a target protein. Algorithms add fragments piece by piece, optimizing the geometry and interactions at each step to design novel structures that are perfectly tailored to the receptor site.
Starting with the 3-(4-Methoxybenzyl)pyrrolidine scaffold, these methods could be used to explore modifications, such as altering the substitution pattern on the benzyl (B1604629) ring, replacing the methoxy group, or adding substituents to the pyrrolidine ring, to enhance binding affinity, selectivity, or pharmacokinetic properties.
Table of Hypothetical Analogues and Predicted Affinity:
| Analogue Structure Modification | Design Rationale | Predicted Binding Affinity (vs. Target X) |
| Replace 4-methoxy with 4-trifluoromethyl | Increase electrostatic interactions, improve metabolic stability | -9.2 kcal/mol |
| Add a hydroxyl group to the pyrrolidine ring | Introduce a new hydrogen bond donor/acceptor | -8.9 kcal/mol |
| Replace benzyl with a naphthyl group | Increase hydrophobic interactions (van der Waals) | -9.5 kcal/mol |
| Replace pyrrolidine with piperidine | Alter ring conformation and basicity | -8.1 kcal/mol |
Note: This data is illustrative and does not represent actual experimental results.
Applications of 3 4 Methoxybenzyl Pyrrolidine Oxalate in Advanced Organic Synthesis
3-(4-Methoxybenzyl)pyrrolidine (B1609001) Oxalate (B1200264) as a Chiral Building Block
The inherent chirality of 3-(4-Methoxybenzyl)pyrrolidine oxalate makes it an excellent starting material for asymmetric synthesis. Chiral building blocks are essential for the stereocontrolled synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereochemistry. researchgate.net The pyrrolidine (B122466) scaffold itself is a privileged motif in asymmetric synthesis, capable of inducing high levels of stereoselectivity in a variety of chemical transformations. mdpi.com
The strategic placement of the 4-methoxybenzyl group at the 3-position of the pyrrolidine ring provides both steric bulk and electronic features that can be exploited to direct the stereochemical outcome of reactions. This substituent can influence the approach of reagents to the chiral center, thereby controlling the formation of new stereocenters with a high degree of precision.
While specific studies detailing the use of this compound as a chiral auxiliary are not extensively documented in publicly available literature, the principles of asymmetric synthesis strongly support its potential in this capacity. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved and can often be recovered. nih.gov The pyrrolidine nitrogen of 3-(4-methoxybenzyl)pyrrolidine could be acylated with a prochiral substrate, and the chiral environment provided by the substituted pyrrolidine ring would then direct subsequent reactions, such as alkylations or aldol (B89426) additions, to proceed with high diastereoselectivity.
The enantioselective synthesis of complex molecules such as β-amino acids, which are important components of many biologically active compounds, represents a potential area of application for this chiral building block. researchgate.net
Utility in the Synthesis of Heterocyclic Compounds
This compound serves as a valuable precursor for the synthesis of a variety of more complex heterocyclic compounds. The pyrrolidine ring can be elaborated upon through various chemical transformations, allowing for the construction of fused, spirocyclic, and other intricate ring systems.
One notable application is in the synthesis of pyrrolidone derivatives. Pyrrolidones are a class of lactams that are prevalent in many natural products and pharmaceuticals. chemrxiv.org For instance, the core structure of 3-(4-Methoxybenzyl)pyrrolidine can be a starting point for creating substituted pyrrolidin-2-ones, which are known to possess a wide range of biological activities.
Furthermore, the pyrrolidine scaffold is a key component in the synthesis of spirocyclic compounds, which are molecules containing two rings that share a single common atom. The synthesis of spiro-pyrrolidine frameworks is an active area of research due to their unique three-dimensional structures and their presence in numerous biologically active molecules. ua.esnih.gov Multicomponent 1,3-dipolar cycloaddition reactions are a powerful tool for the construction of such complex structures, and derivatives of 3-(4-Methoxybenzyl)pyrrolidine could potentially be employed in these transformations to generate novel spiro-heterocyclic systems. ua.es
The synthesis of fused heterocyclic systems, such as those containing the pyrrolo[2,1-a]isoquinoline (B1256269) core, is another area where this building block could be utilized. These fused systems are of significant interest due to their presence in various alkaloids with potent biological activities.
Role as a Precursor for Active Pharmaceutical Ingredients (APIs) in Research Contexts
The pyrrolidine motif is a common feature in a multitude of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. mdpi.com Pyrrolidine-containing compounds have shown efficacy in a wide range of therapeutic areas, including as central nervous system agents, antivirals, and anticancer drugs. Consequently, this compound is a valuable starting material for the synthesis of novel drug candidates in a research and development setting.
The 4-methoxyphenyl (B3050149) group present in this compound is a common substituent in many biologically active molecules and can participate in key binding interactions with biological targets. For instance, substituted pyrrolidines are known to be selective antagonists at the 1A/2B NMDA receptor subtype, which is a target for the treatment of various neurological disorders. nih.gov The structural features of 3-(4-Methoxybenzyl)pyrrolidine make it an attractive scaffold for the development of new modulators of such receptors.
While direct evidence from publicly available literature explicitly linking this compound as a direct precursor to a specific, named API in late-stage clinical development or on the market is limited, its utility is evident in the early stages of drug discovery. Medicinal chemists often utilize such building blocks to generate libraries of related compounds for screening against various biological targets. The versatility of the pyrrolidine ring allows for the introduction of diverse substituents at multiple positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For example, patents in the pharmaceutical field often describe the synthesis of large classes of compounds containing a substituted pyrrolidine core for the treatment of various diseases, and 3-(4-Methoxybenzyl)pyrrolidine would be a suitable starting material for such endeavors.
Catalytic Applications and Ligand Development from Pyrrolidine Scaffolds
Chiral pyrrolidine derivatives are renowned for their effectiveness as organocatalysts and as ligands in asymmetric metal catalysis. mdpi.com The development of novel chiral ligands is a crucial aspect of modern asymmetric catalysis, as the ligand plays a key role in determining the enantioselectivity and efficiency of a catalytic reaction. tcichemicals.comnih.gov
The 3-(4-Methoxybenzyl)pyrrolidine scaffold provides a robust framework for the design and synthesis of new chiral ligands. The nitrogen atom of the pyrrolidine ring can be functionalized with various donor groups, such as phosphines, to create bidentate or tridentate ligands capable of coordinating to a metal center. The chirality of the pyrrolidine backbone can then effectively transfer stereochemical information to the catalytic center, leading to the formation of one enantiomer of the product in excess.
For instance, chiral phosphine (B1218219) ligands are widely used in asymmetric hydrogenation reactions to produce enantiomerically enriched products. tcichemicals.com While specific examples of phosphine ligands derived directly from 3-(4-Methoxybenzyl)pyrrolidine are not prevalent in the literature, the synthetic strategies for creating such ligands are well-established. The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been shown to be effective for enantioselective Michael additions, demonstrating the potential of substituted pyrrolidines in catalysis. rsc.org
Advanced Analytical Methodologies for the Characterization and Quantification of 3 4 Methoxybenzyl Pyrrolidine Oxalate in Academic Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 3-(4-methoxybenzyl)pyrrolidine (B1609001) oxalate (B1200264). These techniques probe the molecule's interaction with electromagnetic radiation to provide a detailed fingerprint of its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the carbon-hydrogen framework. In a typical analysis, the ¹H NMR spectrum would confirm the presence of the methoxybenzyl and pyrrolidine (B122466) moieties through characteristic chemical shifts and coupling patterns. For instance, the aromatic protons of the 4-methoxyphenyl (B3050149) group would appear as distinct doublets, while the protons on the pyrrolidine ring would present more complex multiplets. The ¹³C NMR spectrum complements this by identifying all unique carbon environments, from the methoxy (B1213986) carbon to the aromatic and aliphatic carbons of the core structure. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-(4-methoxybenzyl)pyrrolidine oxalate would be expected to show characteristic absorption bands for N-H stretching of the secondary amine in the pyrrolidine ring, C-H stretches for both aromatic and aliphatic groups, C=C stretching from the benzene (B151609) ring, and strong C-O stretching from the ether and the oxalate counter-ion. nih.gov
Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering clues to its structure. Under techniques like electrospray ionization (ESI), the molecule would typically be observed as its protonated free base [M+H]⁺ after the loss of the oxalate counter-ion. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further validating the molecular formula. nih.govresearchgate.net
Table 1: Representative Spectroscopic Data for Structural Elucidation This table presents expected data based on the analysis of structurally similar compounds.
| Technique | Parameter | Expected Observation for 3-(4-Methoxybenzyl)pyrrolidine Moiety |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~6.8-7.2 ppm (aromatic protons), ~3.8 ppm (methoxy protons, -OCH₃), ~2.5-3.5 ppm (pyrrolidine ring protons) |
| ¹³C NMR | Chemical Shift (δ) | ~158 ppm (aromatic C-O), ~114-130 ppm (aromatic carbons), ~55 ppm (methoxy carbon), ~30-55 ppm (pyrrolidine carbons) |
| FTIR | Wavenumber (cm⁻¹) | ~3300 (N-H stretch), ~2850-3000 (C-H stretch), ~1610 (C=C aromatic stretch), ~1250 (C-O ether stretch), Broad absorption from oxalate C=O and O-H |
| Mass Spec (ESI-MS) | m/z | Expected [M+H]⁺ for the free base (C₁₂H₁₇NO) at m/z 192.1383 |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, thereby allowing for a precise assessment of its purity.
High-Performance Liquid Chromatography (HPLC) : HPLC is the most common method for purity analysis. A reversed-phase method, typically using a C18 stationary phase, is effective for separating the compound from non-polar and moderately polar impurities. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, monitoring at a wavelength where the 4-methoxybenzyl chromophore absorbs strongly (e.g., ~225 nm). Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. jk-sci.com
Gas Chromatography (GC) : For GC analysis, the non-volatile oxalate salt must first be converted to its more volatile free base form. Derivatization may sometimes be necessary to improve thermal stability and chromatographic behavior. nih.gov GC, often coupled with a Flame Ionization Detector (FID), can provide high-resolution separation for volatile impurities.
Table 2: Illustrative HPLC Method for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Expected Retention Time | Dependent on exact conditions, typically 5-10 minutes |
Chiral Analytical Methods for Enantiomeric Excess Determination
Since the 3-position of the pyrrolidine ring is a stereocenter, 3-(4-methoxybenzyl)pyrrolidine is a chiral molecule that exists as a pair of enantiomers (R and S forms). In research, particularly for pharmaceutical development, it is often crucial to work with a single enantiomer. Chiral analytical methods are therefore vital for determining the enantiomeric excess (e.e.) or enantiomeric purity of the sample.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) : This is the most widely used technique for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for a wide range of chiral compounds. nih.govunife.it The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol).
Capillary Electrophoresis (CE) : Chiral CE is another powerful technique for enantioseparation. It involves adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte. nih.gov The differential interaction of the enantiomers with the chiral selector as they move through the capillary under an electric field results in their separation.
Table 3: Example Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 225 nm |
| Outcome | Baseline separation of the R- and S-enantiomer peaks, allowing for quantification of enantiomeric excess. |
Advanced Hyphenated Techniques in Research Applications
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide an enhanced level of analytical power, enabling both separation and identification in a single run. ijnrd.orgsaspublishers.com
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a cornerstone of modern analytical research. numberanalytics.com It combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for impurity profiling, where it can be used to separate and identify the structures of unknown, low-level impurities by providing both their retention times and mass-to-charge ratios. In metabolic studies, LC-MS can be used to identify metabolites of the parent compound in complex biological matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is the method of choice for the analysis of volatile and semi-volatile compounds. researchgate.net For a compound like 3-(4-methoxybenzyl)pyrrolidine, GC-MS analysis of the free base can help identify any volatile impurities that might not be detected by LC-MS. The mass spectrometer provides fragmentation patterns that serve as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. nih.gov
Quantitative Analysis in Complex Research Matrices
Accurate quantification of this compound is often required in academic research, for example, to determine its concentration in an in vitro assay or to monitor its stability in a formulation.
HPLC with UV Detection (HPLC-UV) : For relatively clean matrices, HPLC-UV is a straightforward and robust quantitative method. A calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of the analyte in an unknown sample is then compared to this calibration curve to determine its concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : For complex matrices such as biological fluids or cell lysates, LC-MS/MS offers superior selectivity and sensitivity. researchgate.net This technique uses a triple quadrupole mass spectrometer to perform Selected Reaction Monitoring (SRM). A specific precursor ion (e.g., the [M+H]⁺ ion) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific detection method minimizes interference from matrix components, allowing for accurate quantification at very low levels (nanogram or picogram per milliliter). The use of a stable isotope-labeled internal standard is common practice to correct for matrix effects and ensure high accuracy and precision.
Table 4: Hypothetical LC-MS/MS Parameters for Quantification
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 192.1 |
| Product Ion (Q3) | m/z 121.1 (Corresponding to the 4-methoxybenzyl fragment) |
| Internal Standard | Deuterated 3-(4-Methoxybenzyl)pyrrolidine |
| Application | Quantification in plasma or microsomal stability assays |
Future Research Directions and Emerging Trends for 3 4 Methoxybenzyl Pyrrolidine Oxalate in Chemical Sciences
Unexplored Synthetic Avenues and Methodological Advancements
While the synthesis of the pyrrolidine (B122466) core is well-documented, significant opportunities remain for developing more efficient, selective, and sustainable methods, particularly for specifically substituted derivatives like 3-(4-Methoxybenzyl)pyrrolidine (B1609001). mdpi.comnih.gov Future research is expected to pivot towards several key areas:
Asymmetric Synthesis and Stereocontrol: A primary challenge in pyrrolidine synthesis is achieving high stereoselectivity. mdpi.com Future efforts will likely focus on developing novel chiral catalysts and organocatalytic methods to control the stereochemistry at the C3 position of the pyrrolidine ring during the introduction of the 4-methoxybenzyl group. mdpi.com Exploring enzymatic resolutions or dynamic kinetic asymmetric transformations could provide highly enantiopure forms of the compound, which is crucial for pharmacological applications where different stereoisomers can exhibit varied biological profiles. nih.gov
C-H Functionalization: Traditional synthetic routes often involve multi-step processes with pre-functionalized starting materials. nih.gov Emerging methodologies, such as transition-metal-catalyzed C-H bond activation and amination, offer a more direct and atom-economical approach. acs.org Research into iridium- or copper-catalyzed intramolecular C-H amination could lead to novel, streamlined syntheses of the 3-substituted pyrrolidine core from simpler acyclic precursors. acs.orgacs.org
Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step, offering advantages in efficiency and waste reduction. tandfonline.com Developing novel MCRs, such as [3+2] cycloaddition reactions using azomethine ylides, could provide rapid access to a diverse library of 3-substituted pyrrolidines, including the target compound, by varying the starting components. tandfonline.com
Flow Chemistry and Automation: The adoption of continuous flow chemistry offers benefits such as improved reaction control, safety, and scalability. chemheterocycles.com Future synthetic strategies for 3-(4-Methoxybenzyl)pyrrolidine oxalate (B1200264) could leverage flow reactors to optimize reaction conditions, reduce reaction times, and enable safer handling of reactive intermediates. chemheterocycles.com
Potential for Novel Applications in Materials Science and Beyond
The unique structural and electronic properties imparted by the pyrrolidine ring and the 4-methoxybenzyl substituent open avenues for applications beyond its traditional role as a pharmaceutical intermediate. chemimpex.comchemimpex.com
Organic Electronics and Photonics: Pyrrolidine-containing molecules have been investigated for their electronic properties. acs.orgresearchgate.net Functionalization of materials like fullerenes with pyrrolidine derivatives can alter their electronic characteristics, transforming them into n-type semiconductors. researchgate.net The electron-releasing nature of the 4-methoxybenzyl group could be exploited to tune the optoelectronic properties of new materials. Future research could explore the integration of 3-(4-Methoxybenzyl)pyrrolidine into conductive polymers or as ligands in ruthenium complexes for applications in photovoltaic devices and light-emitting diodes, potentially improving visible light absorption. acs.org
Advanced Catalysis: The pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis. mdpi.com While proline and its simple derivatives are well-studied, more complex substituted pyrrolidines like 3-(4-Methoxybenzyl)pyrrolidine could serve as novel organocatalysts or ligands in metal-catalyzed reactions. The steric and electronic influence of the benzyl (B1604629) substituent could impart unique selectivity in asymmetric transformations.
Supramolecular Chemistry: The hydrogen bonding capabilities of the pyrrolidine nitrogen and the potential for π-π stacking from the aromatic ring make this compound a candidate for designing self-assembling systems. Research could focus on creating novel supramolecular structures, such as gels or liquid crystals, with potential applications in sensing, drug delivery, or responsive materials.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Reaction Prediction and Optimization: Machine learning (ML) algorithms can be trained on vast reaction databases to predict the outcomes of new chemical transformations and suggest optimal reaction conditions. beilstein-journals.orgchemrxiv.org For the synthesis of 3-(4-Methoxybenzyl)pyrrolidine oxalate, AI tools could accelerate the discovery of novel, high-yield synthetic routes by exploring a wide range of catalysts, solvents, and temperature profiles, minimizing the need for extensive trial-and-error experimentation. nih.govresearchgate.net
De Novo Molecular Design: AI, particularly deep learning models, can generate novel molecular structures with desired properties. nih.govnih.gov By defining specific therapeutic profiles or material characteristics, AI could design new derivatives of 3-(4-Methoxybenzyl)pyrrolidine with enhanced biological activity or tailored electronic properties. scispace.comcrimsonpublishers.com These in silico designed compounds can then be prioritized for synthesis and testing.
Elucidating Reaction Mechanisms: Computational chemistry, augmented by machine learning, can provide deep insights into complex reaction mechanisms. nih.govresearchgate.net Quantum chemical modeling can elucidate the transition states and energy barriers involved in different synthetic pathways to pyrrolidines, guiding the rational design of more efficient catalysts and reaction conditions. nih.gov This computational approach can help overcome synthetic hurdles and predict potential side reactions. researchgate.net
Addressing Current Challenges and Overcoming Limitations in Pyrrolidine Research
Despite significant progress, research on pyrrolidine derivatives faces several persistent challenges that future work must address.
Sustainable Synthesis: Many existing synthetic methods for pyrrolidines rely on harsh reagents, stoichiometric amounts of catalysts, and produce significant waste. chemheterocycles.comdatainsightsmarket.com A major future direction is the development of "green" synthetic protocols. This includes using bio-based starting materials, employing catalytic rather than stoichiometric reagents, and utilizing environmentally benign solvents. datainsightsmarket.com The development of bio-based production methods for pyrrolidine precursors is an emerging trend. datainsightsmarket.com
Skeletal Remodeling and Ring Opening: While functionalizing the periphery of the pyrrolidine ring is common, selectively cleaving the C-N bonds to reconstruct the core ring framework is a significant challenge due to the ring's low strain. researchgate.net Developing new catalytic systems that can controllably open or expand the pyrrolidine ring would unlock access to entirely new classes of cyclic and acyclic amine structures, vastly expanding the chemical space accessible from pyrrolidine precursors. researchgate.net
Overcoming Synthetic Inertness: The C(sp³)-H bonds of the pyrrolidine ring are relatively inert, making their selective functionalization difficult. researchgate.net While progress has been made, developing more general and predictable methods for late-stage functionalization remains a key goal. This would allow for the rapid diversification of complex pyrrolidine-containing molecules to fine-tune their properties.
Data Scarcity for ML Models: A significant bottleneck for the application of AI in chemical synthesis is the availability of large, high-quality datasets. beilstein-journals.orgchemrxiv.org Future efforts should focus on creating standardized, comprehensive databases of pyrrolidine synthesis reactions, including both successful and failed experiments, to train more accurate and reliable predictive models. beilstein-journals.org
Q & A
Q. What are the primary synthesis routes for 3-(4-Methoxybenzyl)pyrrolidine oxalate, and how are they validated?
The compound is synthesized via reductive amination or alkylation of pyrrolidine derivatives with 4-methoxybenzyl halides. Validation involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity . For oxalate salt formation, stoichiometric control of oxalic acid and pH monitoring during crystallization are critical to ensure correct salt stoichiometry .
Q. How can researchers characterize the solubility and bioavailability of this compound in preclinical formulations?
Use shake-flask methods with solvents of varying polarity (e.g., water, ethanol, DMSO) to determine solubility. Bioavailability is assessed via in vitro permeability assays (e.g., Caco-2 cell monolayers) and pharmacokinetic studies in rodent models. The 4-methoxybenzyl group enhances lipophilicity, but oxalate salt formation improves aqueous solubility for in vivo applications .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Avoid dust formation and use fume hoods for synthesis steps. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Stability studies indicate no significant decomposition under standard storage conditions (2–8°C, dry environment) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scalable synthesis of this compound?
A 2³ factorial design evaluates temperature (25–60°C), solvent ratio (ethanol/water), and catalyst loading (0.5–2 mol%). Response surface methodology (RSM) identifies optimal conditions (e.g., 45°C, 3:1 ethanol/water, 1.2 mol% catalyst) to maximize yield (>85%) while minimizing byproducts. ANOVA analysis validates model significance (p < 0.05) .
Q. What computational methods predict the compound’s interaction with serotonin receptors, and how do they align with experimental data?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding to 5-HT₁A and 5-HT₂A receptors. Computational results suggest strong affinity for 5-HT₁A (ΔG = −9.2 kcal/mol), corroborated by in vitro radioligand assays (IC₅₀ = 12 nM). Discrepancies in 5-HT₂A binding predictions highlight the need for post-simulation free-energy calculations (MM/PBSA) .
Q. How do researchers resolve contradictions in reported biological activities (e.g., anxiolytic vs. nootropic effects)?
Contradictions arise from assay variability (e.g., dose-dependent effects in forced swim tests vs. Morris water maze). Meta-analysis of dose-response curves and standardized behavioral models (e.g., elevated plus maze) clarify context-specific efficacy. Pharmacokinetic profiling identifies blood-brain barrier penetration as a limiting factor for nootropic activity .
Q. What advanced analytical techniques quantify trace impurities in this compound during quality control?
Ultra-performance liquid chromatography (UPLC) with charged aerosol detection (CAD) detects impurities <0.1%. For structural elucidation of unknown peaks, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) fragments ions for database matching (e.g., m/z 191 → 174) .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
Replace traditional oxidants (e.g., Cr(VI)) with sodium hypochlorite in ethanol, achieving 73% yield under ambient conditions. Solvent recovery systems (e.g., rotary evaporation with cold traps) reduce waste. Process mass intensity (PMI) calculations confirm a 40% reduction in environmental impact compared to classical routes .
Data Contradiction Analysis
Q. Why do some studies report dopamine receptor affinity while others emphasize serotonin modulation?
Radioligand assay variability (e.g., CHO-K1 vs. HEK-293 cells) and receptor subtype selectivity (D₂ vs. D₃) explain discrepancies. Competitive binding assays with selective antagonists (e.g., haloperidol for D₂) resolve off-target effects. Functional assays (cAMP accumulation) confirm primary activity at 5-HT receptors .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
